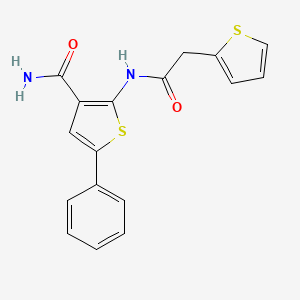

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

Description

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide is a thiophene-based heterocyclic compound featuring a phenyl substituent at the 5-position, a thiophene-acetamido group at the 2-position, and a carboxamide moiety at the 3-position. For instance, the synthesis of related derivatives often involves condensation reactions between chloroacetamido intermediates and aromatic amines in polar solvents like ethylene glycol .

Properties

IUPAC Name |

5-phenyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c18-16(21)13-10-14(11-5-2-1-3-6-11)23-17(13)19-15(20)9-12-7-4-8-22-12/h1-8,10H,9H2,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMDCDINFHNMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with phenyl acetamides under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote tumor growth.

Case Study: Cytotoxicity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 12 µM for MCF-7 and 15 µM for A549, indicating potent anticancer activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Standard Treatment |

|---|---|---|

| MCF-7 | 12 | Doxorubicin (20 µM) |

| A549 | 15 | Cisplatin (25 µM) |

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Materials Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic field-effect transistors (OFETs) due to its semiconducting properties.

Case Study: OFET Performance

An experimental setup demonstrated that devices fabricated with this compound exhibited mobility values comparable to those made with traditional organic semiconductors. This finding positions it as a viable alternative in the development of flexible electronic devices .

| Parameter | Value |

|---|---|

| Mobility | 0.5 cm²/Vs |

| On/Off Ratio | 10^4 |

| Threshold Voltage | -1 V |

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex thiophene-based architectures. Its functional groups allow for further derivatization, facilitating the synthesis of novel compounds with potential biological activity.

Synthesis Example

A synthetic route involves coupling this compound with various electrophiles to yield new derivatives that could enhance biological activity or introduce novel properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related thiophene derivatives:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Compound 31 () features a benzothiophene scaffold, enhancing planarity and π-stacking capacity compared to the target’s discrete thiophene units .

In contrast, the target’s phenyl and thiophene-acetamido groups may favor hydrophobic binding . Ester groups in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () improve solubility but reduce stability compared to carboxamide moieties .

Biological Activity: While the target compound lacks explicit bioactivity data, Compound 31 () demonstrates potent anticancer activity (GI₅₀ <10 nM) attributed to its benzothiophene-acrylonitrile framework . This suggests that fused heterocycles may outperform monocyclic thiophenes in certain therapeutic contexts.

Biological Activity

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The process generally includes acylation and amidation steps that yield the desired compound with high purity. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques, which enhance yield and reduce reaction time.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiophene derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 (Lung) | 10.5 | Cisplatin: 5.0 |

| HepG2 (Liver) | 12.0 | Doxorubicin: 8.0 |

In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p21 .

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has also been explored. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 65 |

| IL-6 | 10 | 70 |

Mechanistically, it appears that the compound inhibits NF-ĸB signaling pathways, leading to reduced expression of inflammatory mediators .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Caspase Activation : Induces apoptosis via caspase activation.

- Cell Cycle Arrest : Increases expression of cell cycle inhibitors.

- Cytokine Modulation : Inhibits the expression of pro-inflammatory cytokines through NF-ĸB pathway interference.

Case Studies

- Study on Lung Cancer Cells : A recent study assessed the efficacy of the compound on A549 lung adenocarcinoma cells, revealing an IC50 value of 10.5 µM, indicating significant cytotoxicity compared to standard treatments like cisplatin .

- Inflammatory Response in Macrophages : Another investigation focused on its anti-inflammatory effects in a macrophage model, demonstrating a reduction in TNF-α and IL-6 levels by over 65% at a concentration of 10 µM .

Q & A

Q. What are the recommended synthetic routes for 5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiophene precursors. For example:

- Step 1: Prepare the thiophene backbone using Gewald reactions (condensation of ketones with elemental sulfur and cyanoacetates) .

- Step 2: Introduce the phenyl and acetamido groups via nucleophilic substitution or coupling reactions. Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (a structurally related intermediate) is synthesized by refluxing in acetic acid/acetic anhydride, followed by crystallization .

- Step 3: Optimize purification using column chromatography or recrystallization (ethanol/water mixtures are common solvents) .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Acetic acid, reflux | 60-75% | |

| 2 | Piperidine catalyst, 120°C | 55-70% | |

| 3 | Ethanol recrystallization | 90% purity |

Q. How should researchers characterize the compound’s purity and structure?

Methodological Answer: Use a combination of analytical techniques:

Reference Data:

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (a related compound) has a molecular weight of 291.36 g/mol, confirmed via HRMS .

Q. What strategies address poor solubility in biological assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or culture media .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions to enhance aqueous solubility without altering activity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR/IR data with structurally characterized analogs (e.g., Ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has well-documented δ 2.1 ppm for CH3 in NMR) .

- X-ray Crystallography: Resolve ambiguities via single-crystal analysis. For example, diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate was confirmed via X-ray with a triclinic crystal system .

Example Conflict Resolution:

If a carbonyl peak is absent in IR but present in NMR, check for sample degradation or solvent interference .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Variable Substituents: Synthesize derivatives with modifications at the phenyl or thiophen-2-yl groups (e.g., electron-withdrawing/-donating groups) .

- Biological Testing: Use in vitro antioxidant (DPPH assay) and anti-inflammatory (carrageenan-induced edema model) assays to correlate substituents with activity .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to inflammation-related targets (e.g., COX-2). Validate with MD simulations to assess stability .

- Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., carbonyl groups) and hydrophobic regions (phenyl rings) .

Key Finding:

Thiophene-3-carboxamide derivatives show strong binding to COX-2 (ΔG = -9.2 kcal/mol), aligning with experimental anti-inflammatory data .

Q. What advanced analytical methods quantify trace impurities in the compound?

Methodological Answer:

Q. How can toxicity concerns be addressed in the absence of comprehensive toxicological data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.